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Compound of Interest

Compound Name: Cefaloram
CAS No.: 859-07-4
Cat. No.: B1204034
Get Quote
. J

Executive Summary & Molecular Architecture[1][2]

[3]

Cefaloram (also known as Cephalosporin G) represents a foundational structure in the
cephalosporin class, chemically defined as 3-acetoxymethyl-7-(2-phenylacetamido)-3-cephem-
4-carboxylic acid.[1][2][3][4] It is the cephalosporin analogue of Benzylpenicillin (Penicillin G).[1]

In drug development, the analytical challenge with Cefaloram lies not just in identification, but
in differentiating the intact molecule from its primary degradation products: desacetyl-
cefaloram (hydrolysis of the C-3 acetate) and the beta-lactam ring-opened metabolites.[1][2][3]

This guide provides a validated spectroscopic workflow to confirm identity and purity. We
prioritize DMSO-d6 for NMR to preserve amide proton visibility and ESI-MS in positive mode
for definitive molecular weight confirmation.

Analyte Profile
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Parameter Specification
(6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-

IUPAC Name phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-
2-ene-2-carboxylic acid

Formula

Molecular Weight 390.41 g/mol

Monoisotopic Mass 390.0886 Da

Key Chromophore

Cephem nucleus (enone system) + Phenyl ring

Sample Preparation & Solvation Strategy

Expert Insight: The choice of solvent is the single biggest variable in cephalosporin analysis.

e For NMR: Use DMSO-d6.[1][2][3] Avoid

or

for primary structural characterization, as rapid deuterium exchange will obliterate the amide

(

) doublet, preventing the confirmation of the C-7 side-chain connectivity.[1]

e For UV-Vis: Use Phosphate Buffer (pH 6.0).[1][2][3] Avoid alkaline conditions (pH > 8.[1][2]0)
which rapidly hydrolyze the beta-lactam ring, altering the spectrum.[1]

e For Mass Spec: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1] The acid ensures

protonation (

) for ESI+.[1][2]

UV-Vis Spectroscopy: The Chromophoric

Fingerprint[1][2][3]

The UV-Vis spectrum of Cefaloram is dominated by two transitions: the
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transition of the phenyl ring and the characteristic absorption of the

-lactam-dihydrothiazine conjugation.[2]

Spectral Characteristics[1][2][3][5][7][8]

e Primary

:260—-265 nm (Molar absorptivity

)-[11[2](3]

e Shoulder: ~230 nm (Phenyl group contributions).[1][2]

Self-Validating Protocol: The Hydrolysis Check

A critical purity test involves deliberate degradation to confirm the integrity of the beta-lactam
ring.[1][2][3]

» Baseline Scan: Dissolve Cefaloram in pH 6.0 buffer. Record
at 262 nm.[1][2]

o Stress Test: Add 1 drop of 1N NaOH.

o Observation: Within minutes, the band at 262 nm will decrease significantly, often shifting to
~230 nm or appearing as a broad, lower-intensity band.[1]

o Interpretation: If the 262 nm band remains stable in high pH, the sample is likely not a
beta-lactam (or is already degraded/rearranged).[1]

Mass Spectrometry (ESI-MS/MS)[1][2][3][6]

Mass spectrometry provides the definitive confirmation of the molecular skeleton. We utilize
Electrospray lonization (ESI) in Positive Mode.[1][2][5]

Fragmentation Logic

The fragmentation of Cefaloram follows a predictable pathway governed by the stability of the
leaving groups.
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e Precursor lon:
e Primary Loss (Neutral): Loss of Acetic Acid (

, 60 Da) from the C-3 position.[1][2] This is diagnostic for cephalosporanic acids (like
Cephalothin and Cefaloram).[1][2]

o Resulting Fragment:
o Secondary Loss: Cleavage of the phenylacetyl side chain or beta-lactam ring rupture.[1][2]
o Diagnostic Fragment:

(Tropylium ion,

) — confirms the phenylacetyl group.

MS Data Summary

lon Type m/z (Theoretical) Structural Origin

391.09 Protonated Molecular lon

Sodium Adduct (Common in

413.07 -
unpurified samples)
Fragment 1 331.07 (Loss of C-3 Acetate)
Beta-lactam cleavage fragment
Fragment 2 175.05 ) o
(dihydrothiazine core)
Tropylium ion (Phenylacetyl
Fragment 3 91.05 Py ( Y Y

side chain)

Fragmentation Pathway Diagram[1][3]
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Precursor [M+H]+
m/z 391

- 60 Da (Acetic Acid) \ Side Chain Cleavage

Fragment [M+H - AcOH]+ Tropylium lon
m/z 331 m/z 91
(Loss of C-3 Acetate) (Phenyl Side Chain)

Ring Rupture

Cephem Core Fragments
m/z ~160-175

Click to download full resolution via product page

Figure 1: ESI-MS fragmentation logic for Cefaloram, highlighting the diagnostic loss of acetic
acid.

NMR Spectroscopy: Structural Elucidation

Proton (

) NMR in DMSO-d6 is the gold standard for verifying the stereochemistry of the beta-lactam
ring.[1][2] The coupling constant (

) between H-6 and H-7 is the critical parameter; for cephalosporins, this is typically 4.5 — 5.0 Hz
(cis-coupling).[1][2][3]

-NMR Assignment Table (300-500 MHz, DMSO-d6)
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Shift ( Coupling (
Position Multiplicity Integration
» PpmM)

Structural
Note
)

Disappears in

Amide NH 9.10 Doublet (d) 1H 8.5 Hz [1102113]
Couples to H-

7.

Phenyl ring
Aromatic 7.25-7.35 Multiplet (m) 5H - protons.[1][2]
[3]

Beta-lactam

Doublet of ring.[1][2][3

H-7 5.68 1H 4.8,85Hz 9L
Doublets (dd) Couples to

NH and H-6.

Beta-lactam
ring.[1][2][3]

H-6 5.08 Doublet (d) 1H 4.8 Hz Cis-coupling
to H-7.[1][2]
[3]

Methylene
attached to
C-3 acetate.[1][2]
4.65 & 4.98 AB Quartet 2H 13.0Hz 3]
Diastereotopi

C.

Benzylic
protons

3.58 Singlet (s) 2H - (Phenylacetyl
group).[1][2]
[3]

Side Chain

H-2 3.45 & 3.65 AB Quartet 2H 18.0 Hz Ring
methylene.[1]
[2][3] Often
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overlaps with

water/solvent.

[1]

Acetate

Acetoxy
2.03 Singlet (s) 3H - methyl group.
[11[2][3]

Causality in Assignments

The H-7 Signal: This appears as a doublet of doublets (dd) because it couples to both the
neighboring H-6 (cis-coupling on the ring) and the Amide NH.[1][2][3] If you shake the
sample with

, the NH exchanges to ND, the coupling disappears, and H-7 collapses to a simple doublet
(d).[1] This confirms the secondary amide linkage.

The AB Quartets: The C-3 methylene protons are not equivalent due to the chirality of the
cephem core, resulting in a distinct "roofing” AB quartet pattern rather than a singlet.

Integrated Analytical Workflow

To ensure robust identification, researchers should follow this decision matrix.

Yes Confirmed:

Cefaloram
1H-NMR (DMSO-d6)
ESI-MS (+) No (Check MW)

[M+H]+ = 3917

Reject:
Impurity/Degradant

No (Check Hydrol!
UV-Vis (pH 6.0) o (Check Hydrolysis’
Max ~262 nm?

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for confirming Cefaloram identity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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